molecular formula C12H19NO B2694142 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine CAS No. 937653-35-5

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

Cat. No.: B2694142
CAS No.: 937653-35-5
M. Wt: 193.29
InChI Key: FEJNJJIKMCMMRN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification within Organic Chemistry

3-[4-(propan-2-yloxy)phenyl]propan-1-amine is an organic compound with the chemical formula C12H19NO. scbt.com Its systematic IUPAC name clearly defines its molecular structure. The name indicates a central benzene (B151609) ring (phenyl) substituted at two positions. At position 1, there is a three-carbon alkyl chain (propan) with a primary amine group (-NH2) at the end (propan-1-amine). At position 4 of the phenyl ring, there is an isopropoxy group, systematically named propan-2-yloxy.

In organic chemistry, this compound is classified as a primary amine, as the nitrogen atom is bonded to only one alkyl group. openstax.orgebi.ac.uk It also belongs to the broader structural class of phenylalkylamines. taylorandfrancis.com More specifically, it can be described as a phenylpropylamine, which are compounds containing a phenyl group attached to a propan-1-amine moiety. drugbank.com The structure combines an aromatic ring with an aliphatic amine chain, giving it properties characteristic of both functional groups. cymitquimica.com

Chemical and Structural Data

Identifier Value
IUPAC Name This compound
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
SMILES CC(C)OC1=CC=C(C=C1)CCCN
InChI Key FEJNJJIKMCMMRN-UHFFFAOYSA-N
CAS Number 208754-52-9

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comuni.lu

Historical Perspectives on Phenylalkylamine Research and its Relevance

The study of phenylalkylamines has a rich history, deeply intertwined with the development of modern pharmacology and neuroscience. This class of compounds includes a vast number of biologically active molecules, from naturally occurring alkaloids and neurotransmitters to synthetic pharmaceuticals.

Research into simple phenylalkylamines gained significant momentum in the early 20th century. A major branch of this research focused on catecholamines—such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine—which are phenylalkylamines with hydroxyl groups on the phenyl ring. wikipedia.org The discovery of their roles as crucial neurotransmitters in the brain and peripheral nervous system laid the groundwork for understanding many physiological processes. wikipedia.org

In a different therapeutic area, the development of phenylalkylamines as cardiovascular drugs marked a significant milestone. In the 1960s, Knoll AG developed verapamil, a phenylalkylamine that became the prototype for a major class of cardiovascular drugs known as calcium channel blockers. taylorandfrancis.comnih.gov These drugs were discovered during screening programs for coronary dilators and are now widely used to treat conditions like hypertension and angina. nih.govresearchgate.net The research demonstrated that the phenylalkylamine structure could be modified to interact specifically with biological targets like L-type calcium channels. researchgate.netresearchgate.net The historical development of these compounds illustrates the versatility of the phenylalkylamine scaffold in medicinal chemistry.

Academic Significance and Research Trajectories of this compound

While the broader phenylalkylamine class has been extensively studied, specific academic research on this compound is not widely documented in publicly available literature. Its significance in the academic and research sphere appears to be primarily as a biochemical or a building block for the synthesis of more complex molecules.

Commercial suppliers list it as a biochemical for research purposes, such as proteomics. scbt.com The compound's structure, featuring a primary amine and an ether linkage, makes it a versatile intermediate in organic synthesis. The primary amine can readily undergo reactions like alkylation and acylation to build larger molecular frameworks. cymitquimica.com

The relevance of this compound can be inferred from its structural similarity to known biologically active agents. The combination of a phenyl ring, an ether linkage, and an alkylamine chain is a common motif in molecules designed to interact with biological receptors. For instance, modifications of the phenylalkylamine structure are central to drugs targeting cardiovascular systems. researchgate.net Therefore, it is plausible that this compound and its derivatives are utilized in medicinal chemistry research as probes or intermediates for developing new therapeutic agents. Its presence in patent literature further suggests its use in the synthesis of proprietary compounds. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNJJIKMCMMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis

Established Synthetic Routes for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

Established methods for synthesizing this compound rely on fundamental organic reactions, optimized for yield and purity.

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, this process identifies key precursors by disconnecting the molecule at strategic bonds. The primary disconnection points are typically at the ether linkage and the bond adjacent to the amine group.

A logical retrosynthetic approach would involve two main disconnections:

C-N Bond Disconnection: This suggests a precursor such as a 3-[4-(propan-2-yloxy)phenyl]propanal (B3385964) or a related carbonyl compound, which can be converted to the amine via reductive amination.

C-O Bond Disconnection (Ether): This points to 4-hydroxyphenylpropan-1-amine or a derivative and an isopropyl halide as precursors for a nucleophilic substitution reaction to form the ether linkage.

Based on this analysis, key precursors for the synthesis include:

4-Isopropoxybenzaldehyde

Malonic acid or its esters

4-Hydroxyphenylpropanenitrile

Isopropyl bromide or iodide

Core Reaction Steps: Reductive Amination, Nucleophilic Substitution, and Amine Formation

The synthesis of this compound involves a sequence of core reaction steps.

Reductive Amination: This is a cornerstone of amine synthesis. wikipedia.org It typically involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. For the target molecule, 3-[4-(propan-2-yloxy)phenyl]propanal can be reacted with ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation to form the primary amine. masterorganicchemistry.com This method is advantageous as it often proceeds in a single pot, minimizing intermediate isolation steps. wikipedia.org

Nucleophilic Substitution: The formation of the ether linkage is commonly achieved through a Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. In this context, the sodium salt of a 4-hydroxyphenylpropane derivative would be reacted with an isopropyl halide.

Amine Formation: Besides reductive amination, another common route to the amine is through the reduction of a nitrile group. For instance, 3-(4-isopropoxyphenyl)propanenitrile (B13530510) can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the desired primary amine.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include:

Choice of Reducing Agent: For reductive amination, milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be more selective and prevent the reduction of the initial aldehyde or ketone. masterorganicchemistry.com

Catalyst Selection: In catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Raney nickel) and reaction conditions (pressure, temperature) significantly impacts the reaction efficiency.

Solvent and Temperature: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Temperature control is essential to prevent side reactions and decomposition.

pH Control: In reductive amination, maintaining a slightly acidic pH is often necessary to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

Strategies to enhance yield include using a large excess of the amine source in reductive amination to drive the equilibrium towards product formation and ensuring anhydrous conditions for reactions involving strong reducing agents like LiAlH₄.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for preparing chiral amines and utilizing biocatalysis.

Asymmetric Synthesis and Enantioselective Methodologies

For the synthesis of specific enantiomers of related chiral amines, asymmetric synthesis is employed. While this compound itself is not chiral, the principles of asymmetric synthesis are relevant for structurally similar compounds. Asymmetric reductive amination can be achieved using chiral catalysts or chiral auxiliaries to introduce stereoselectivity. nih.govorganic-chemistry.org For example, imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. researchgate.net

Biocatalytic Transformations utilizing Transaminases

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comrsc.org This method offers high enantioselectivity and operates under mild reaction conditions. nih.gov

For the synthesis of related chiral amines, a prochiral ketone precursor, such as 1-[4-(propan-2-yloxy)phenyl]propan-2-one, could be converted to the corresponding chiral amine using a transaminase with an appropriate amine donor like isopropylamine. mdpi.com The equilibrium of the reaction can be shifted towards the product by removing the ketone byproduct. mdpi.com Transaminases are highly attractive for pharmaceutical synthesis due to their high selectivity and environmentally friendly nature. researchgate.net

Catalytic Systems and Green Chemistry Principles in Amination Reactions

The introduction of an amine functional group is a critical step in the synthesis of the target molecule. Amination reactions have evolved significantly, moving away from classical methods with low atom economy, such as the Gabriel synthesis, towards more sustainable catalytic approaches. rsc.org The principles of Green Chemistry—a framework designed to minimize the environmental impact of chemical processes—are central to these modern methods. organic-chemistry.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing catalytic reagents over stoichiometric ones. rsc.orgorganic-chemistry.org

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine, followed by reduction of the intermediate imine. acs.org This one-pot reaction is highly valued for its efficiency. The development of greener and more efficient catalytic systems has been a major focus.

Key catalytic approaches in line with green chemistry include:

'Hydrogen Borrowing' Amination: This process involves the amination of alcohols, where the catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with an amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product. rsc.org Iridium-based catalysts have shown high efficiency in these transformations, which can be performed in environmentally benign solvents like water. organic-chemistry.org

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid, in place of high-pressure hydrogen gas, enhancing safety. rsc.org Palladium nanoparticles supported on graphitic carbon nitride (Pd/g-C3N4) have demonstrated exceptional activity in reducing nitro compounds to primary amines using formic acid as a hydrogen donor in water, achieving a very high turnover frequency at room temperature. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, aligning well with green chemistry principles. acs.org

These catalytic methods offer significant advantages over traditional stoichiometric reagents by reducing waste, improving safety, and often allowing for milder reaction conditions.

Table 1: Overview of Green Catalytic Amination Strategies
StrategyTypical CatalystKey Green Chemistry PrinciplesExample Application
Reductive AminationSodium Borohydride (in a green solvent like ethanol)Waste Prevention, Safer Solvents, One-Pot Synthesis Conversion of aldehydes/ketones to amines acs.org
'Hydrogen Borrowing' AminationIridium (Ir) complexesHigh Atom Economy, Catalytic Reagents rsc.orgorganic-chemistry.orgSynthesis of N-alkylated amines from alcohols organic-chemistry.org
Transfer HydrogenationPalladium on Carbon Nitride (Pd/g-C3N4)Safer Chemistry (avoids H2 gas), Use of Renewable Feedstocks rsc.orgReduction of nitro compounds to primary amines rsc.org

Multicomponent Reactions and One-Pot Syntheses of Related Amine Structures

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a single product that incorporates portions of all starting materials. frontiersin.orgnih.govsemanticscholar.org This approach offers significant advantages, including reduced synthesis time, lower costs, and minimized waste, making it a cornerstone of green and sustainable chemistry. frontiersin.orgsemanticscholar.org MCRs are particularly valuable in drug discovery for rapidly generating libraries of structurally diverse molecules. nih.govmdpi.com

Several MCRs are employed for the synthesis of complex amine-containing structures:

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylaminoamide. nih.gov This reaction is exceptionally versatile for creating peptide-like structures.

Strecker Reaction: The first reported MCR, it involves the synthesis of α-amino cyanides from an aldehyde or ketone, an amine, and a cyanide source, which can then be hydrolyzed to α-amino acids. nih.govmdpi.com

Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a carbon acid (a carbonyl compound with an α-hydrogen) to form a β-amino-carbonyl compound, often referred to as a Mannich base. mdpi.com

One-pot syntheses, a broader category that includes MCRs, streamline multi-step reactions by performing them sequentially in the same reactor without isolating intermediates. This strategy improves efficiency and reduces waste. For instance, a one-pot technique has been developed for the synthesis of 3-amino-3-phenylpropionic acid esters, which are structurally related to the target compound, by reacting benzaldehyde, malonic acid, and ammonium (B1175870) acetate, followed by esterification in the same pot. google.com Similarly, enantioselective one-pot, three-component syntheses of propargylamines from aldehydes, amines, and alkynes have been achieved using copper(I) catalysts, demonstrating the power of this approach in creating complex chiral amines. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Multicomponent Reactions for Amine Synthesis
Reaction NameNumber of ComponentsReactantsPrimary ProductReference
Strecker Reaction3Aldehyde/Ketone, Amine, Cyanideα-Amino Nitrile mdpi.com
Mannich Reaction3Aldehyde, Amine, Carbonyl Compoundβ-Amino-Carbonyl (Mannich Base) mdpi.com
Ugi Reaction4Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylaminoamide nih.gov
A³ Coupling (Alkyne-Aldehyde-Amine)3Terminal Alkyne, Aldehyde, AminePropargylamine organic-chemistry.org

Derivatization Strategies for Analogues and Research Probes

Derivatization involves chemically modifying a compound to produce new analogues with altered properties. This is a fundamental strategy in medicinal chemistry and pharmacology to explore structure-activity relationships (SAR) and to develop research probes for studying biological systems.

Modification of the Primary Amine Functionality

The primary amine of this compound is a key site for chemical modification. thermofisher.com Its reactivity allows for the synthesis of a wide range of derivatives. Common derivatization strategies replace the labile hydrogen atoms on the nitrogen with other functional groups to improve stability or introduce new functionalities. ojp.goviu.edu

N-Alkylation: This process introduces one or two alkyl groups to the primary amine, converting it into a secondary or tertiary amine, respectively. nih.gov This modification can significantly alter the amine's basicity and biological activity. nih.govnih.gov N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. google.com Metal-free catalytic systems, such as those using triarylboranes, have also been developed for the N-alkylation of amines with aryl esters. rsc.org

N-Acylation: This reaction involves treating the primary amine with an acylating agent, such as an acyl chloride or anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form a stable amide bond. iu.eduresearchgate.net N-acylated amino acids, for example, are a biologically important family of lipids. nih.gov This modification is widely used to create bioconjugates and probes for various applications. thermofisher.com

These modifications are crucial for developing fluorescent probes or other research tools to study biological targets. researchgate.netnih.gov For instance, attaching a fluorophore to the amine allows for visualization and tracking in biological assays. thermofisher.com

Table 3: Common Derivatization Reactions of Primary Amines
Reaction TypeReagent ClassResulting Functional GroupPurpose
N-AlkylationAlkyl Halides, Aldehydes/Ketones (reductive amination)Secondary or Tertiary AmineModify basicity, steric bulk, and biological activity nih.govnih.gov
N-AcylationAcyl Chlorides, AnhydridesAmideIncrease stability, create bioconjugates, alter polarity iu.eduresearchgate.net
Succinimidyl Ester ReactionSuccinimidyl EstersAmideStable linkage for attaching labels and fluorophores thermofisher.com

Substitutions on the Phenyl Ring and Propan-2-yloxy Moiety

Modifying the aromatic ring and the ether side chain provides another avenue for creating analogues. Substitutions on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and interaction with biological targets. nih.gov For example, in the development of related guanidine (B92328) compounds, introducing bromo and methylthio substituents onto the phenyl ring was found to be optimal for high-affinity binding at NMDA receptor sites. nih.gov Such substitutions are typically achieved through standard electrophilic aromatic substitution reactions.

The propan-2-yloxy group can also be modified. Synthesizing analogues with different alkoxy groups (e.g., methoxy, benzyloxy) or converting it to a hydroxyl group allows for the systematic investigation of how the size and nature of this group affect activity. The synthesis of phenolic metabolites of related compounds, such as N-(n-propyl)phentermine, has been achieved through reactions like the Ritter reaction followed by demethylation, demonstrating pathways to modify this part of the molecule. researchgate.netcdnsciencepub.com

Synthesis of Structurally Related Phenylpropanamines and Derivatives

The synthesis of structurally related phenylpropanamines provides insight into versatile synthetic routes applicable to the target compound. Phentermine, a structural isomer of phenylpropanamine, is a well-studied example. Various synthetic routes for phentermine and its derivatives have been developed, starting from precursors like benzaldehyde, isopropyl phenyl ketone, or dimethyl benzyl (B1604629) carbinol. researchgate.netnih.gov One common route involves a Ritter reaction, where an alkene or alcohol reacts with a nitrile in the presence of a strong acid. patsnap.com For instance, N-(1,1-dimethyl-phenethyl)acetamide can be synthesized from dimethyl benzyl carbinol and subsequently hydrolyzed to yield phentermine. patsnap.com

The synthesis of other derivatives, such as radioiodinated versions for use as brain imaging agents or phenolic metabolites, highlights the broad scope of synthetic transformations applied to this class of compounds. researchgate.net These syntheses often involve multi-step sequences that include reactions like nitration, reduction, halogenation, and palladium-assisted coupling reactions to build the desired molecular complexity. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies

Reactions of the Aliphatic Amine Group

The terminal primary amine group is the most reactive site for a variety of chemical transformations. Its reactivity is characteristic of primary aliphatic amines, which can act as both bases and nucleophiles.

Like other aliphatic amines, the nitrogen atom in 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine possesses a lone pair of electrons, rendering it a Brønsted-Lowry base. It readily accepts a proton (H+) from an acid to form a propylammonium salt. mnstate.edusavemyexams.com This acid-base reaction is a reversible equilibrium.

R-NH₂ + H-A ⇌ R-NH₃⁺ + A⁻

The basicity of the amine is influenced by the electronic effects of its substituents. The propyl chain attached to the nitrogen is an electron-donating group (positive inductive effect), which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton compared to ammonia (B1221849). savemyexams.com Consequently, primary aliphatic amines are generally stronger bases than ammonia. savemyexams.com The presence of the aromatic ring and the ether group has a more distant, and therefore less pronounced, effect on the basicity of the aliphatic amine. The equilibrium can be shifted by changing the pH; in acidic conditions, the protonated ammonium (B1175870) salt form predominates, while in basic conditions, the free amine is the major species. mnstate.edu

Compound TypeGeneral Basicity TrendInfluencing Factor
Secondary Aliphatic AminesStrongestTwo electron-donating alkyl groups.
Primary Aliphatic AminesIntermediateOne electron-donating alkyl group. savemyexams.com
AmmoniaWeakerNo electron-donating alkyl groups.
Aromatic Amines (e.g., Aniline)WeakestLone pair delocalized into the aromatic ring. savemyexams.com

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling it to participate in nucleophilic substitution reactions. cymitquimica.comorganic-chemistry.org It can attack electron-deficient carbon centers, such as those in alkyl halides, displacing a leaving group. organic-chemistry.orgucsb.edu This reaction, typically following an SN2 mechanism, results in the formation of a new carbon-nitrogen bond. organic-chemistry.org

A primary reaction is alkylation , where the amine reacts with an alkyl halide to form a secondary amine. openstax.org A significant challenge in this reaction is controlling the extent of alkylation. libretexts.org The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt through polyalkylation. savemyexams.comlibretexts.org Using a large excess of the primary amine can favor the formation of the secondary amine. libretexts.org

Another key nucleophilic substitution is acylation . Primary amines react readily with acid chlorides or acid anhydrides to form N-substituted amides. openstax.orglibretexts.org This reaction is generally easier to control than alkylation because the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org This decreased nucleophilicity is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

The aliphatic amine group can undergo oxidation, although it is less common than reactions at other functional groups. The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. One common pathway involves the formation of an imine. The electrochemical oxidation of primary amines can proceed via a one-electron transfer to form a radical cation, which then deprotonates to yield a radical at the carbon alpha to the nitrogen. mdpi.com Further oxidation and rearrangement can lead to imines or other products. Stronger oxidizing agents can lead to cleavage of the carbon-nitrogen bond.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. mnstate.edu This intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the imine. mnstate.edu The reaction is typically catalyzed by acid and is reversible, with the equilibrium driven towards the product by the removal of water. mnstate.edu

Reactivity of the Aryl Ether Linkage

The C-O bond of the aryl ether linkage (isopropoxy group attached to the phenyl ring) is generally strong and unreactive under typical organic synthesis conditions. Ether linkages are known for their chemical stability. Cleavage of aryl ether bonds requires harsh reaction conditions, such as high temperatures and the use of strong acids (e.g., HBr or HI) or strong bases. mdpi.com

Studies on lignin, a natural polymer containing numerous aryl ether linkages (such as the β-O-4 linkage), show that their cleavage often occurs under conditions of high heat and pressure, sometimes in the presence of catalysts. mdpi.comresearchgate.net These reactions can proceed through various mechanisms, including homolytic cleavage to form radical intermediates. researchgate.net For this compound, it can be inferred that the aryl ether bond would remain intact during most transformations involving the amine group or the aromatic ring under mild conditions.

Exploration of Aromatic Ring Reactivity

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity (the position of substitution) are controlled by the substituents attached to the ring: the isopropoxy group and the propan-1-amine group.

The isopropoxy group (-OCH(CH₃)₂) is a strong activating group and an ortho, para-director. libretexts.org The oxygen atom adjacent to the ring has lone pairs of electrons that it can donate into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself. libretexts.org This resonance effect particularly increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, directing incoming electrophiles to these positions.

Common electrophilic aromatic substitution reactions would include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid (or without, due to the activated ring) would yield predominantly ortho- and para-bromo derivatives.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the ortho positions relative to the isopropoxy group.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the ortho positions.

Friedel-Crafts Alkylation and Acylation: These reactions would also be directed to the positions ortho to the isopropoxy group. However, Friedel-Crafts reactions can be complicated by the presence of the amine group, which can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org This issue can often be circumvented by protecting the amine group, for instance, through acylation to form an amide, before carrying out the Friedel-Crafts reaction. msu.edu

Substituent on Benzene RingEffect on ReactivityDirecting InfluencePrimary Electronic Effect
-OCH(CH₃)₂ (Isopropoxy)Strongly ActivatingOrtho, ParaResonance (Donating)
-CH₂CH₂CH₂NH₂ (3-Aminopropyl)Weakly DeactivatingN/A (Dominated by ether)Inductive (Withdrawing)
-NO₂ (Nitro)Strongly DeactivatingMetaResonance & Inductive (Withdrawing)
-Br (Bromo)Weakly DeactivatingOrtho, ParaInductive (Withdrawing) > Resonance (Donating)

Mechanistic Investigations of Biological Activity in Research Models

Molecular and Cellular Interaction Profiling (excluding clinical effects)

The biological activity of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is presumed to be mediated through its interactions with various components of the central nervous system, particularly those involved in monoaminergic neurotransmission. As a derivative of phenethylamine (B48288), its mechanism of action is likely to involve the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) pathways.

Compounds structurally related to this compound, specifically β-phenethylamine (β-PEA) derivatives, are known to influence the levels of monoamine neurotransmitters in the synaptic cleft. biomolther.orgnih.gov The primary mechanisms for this are the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release. nih.gov The monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for clearing these neurotransmitters from the synapse. nih.gov Inhibition of these transporters by compounds like this compound would lead to an increase in the extracellular concentrations of their respective neurotransmitters.

The phenoxypropylamine scaffold, which is present in this compound, is a key structural feature in many compounds designed to interact with serotonin receptors and the serotonin transporter. mdpi.comuchile.cl For instance, the development of selective serotonin reuptake inhibitors (SSRIs) has its roots in the phenoxypropylamine series of molecules. oup.com This suggests a potential for this compound to exhibit binding affinity for serotonin receptors (5-HTRs) and SERT.

Similarly, the phenethylamine backbone is a common feature in ligands for dopamine and adrenergic receptors. While direct binding data for this compound is scarce, data from related phenoxypropylamine analogues can provide some insight. For example, certain phenoxypropylamine derivatives have been shown to have micromolar affinity for the dopamine and norepinephrine transporters, as indicated in the table below.

CompoundTargetBinding Affinity (Ki)
Phenoxypropylamine Analogue 1Dopamine Transporter11 ± 2 μM
Phenoxypropylamine Analogue 2Norepinephrine Transporter10 ± 1 μM

This table presents binding affinity data for phenoxypropylamine analogues to illustrate the potential interactions of this chemical class, not specific data for this compound.

The phenoxypropylamine structure is also found in compounds that interact with enzymes other than neurotransmitter transporters. For instance, research into histamine (B1213489) H3 receptor (H3R) antagonists has led to the development of potent phenoxypropylamine analogues. researchgate.net The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. researchgate.net Antagonists of this receptor can increase the release of acetylcholine, norepinephrine, serotonin, and dopamine. researchgate.net

Additionally, some phenoxypropylamine derivatives have been investigated for their effects on phosphodiesterases (PDEs). For example, a related analogue showed inhibitory activity against PDE3 with an IC₅₀ of 15 ± 1 μM. While these studies were not conducted on this compound itself, they highlight the potential for this chemical scaffold to interact with various enzymatic systems.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

The biological activity of phenethylamine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on this class of compounds have revealed key features that determine their potency and selectivity for monoamine transporters. biomolther.org For instance, the nature and position of substituents on the phenyl ring, as well as modifications to the ethylamine (B1201723) side chain, can drastically alter a compound's affinity for DAT, NET, and SERT. biomolther.org

In the case of this compound, the presence of the propan-2-yloxy group at the para position of the phenyl ring is a significant feature. This bulky, lipophilic group likely influences the compound's interaction with the binding pockets of its target proteins. The propyl-amine side chain, as opposed to the more common ethylamine, may also affect its activity and selectivity profile. SAR studies on similar compounds have shown that the conformation of the molecule is crucial for its interaction with transporters, with different conformations being optimal for blocking dopamine, norepinephrine, and serotonin uptake. researchgate.net

In Vitro and Ex Vivo Research Models for Mechanistic Elucidation

A variety of in vitro and ex vivo models are employed to investigate the mechanisms of action of phenethylamine derivatives. mdpi.com In vitro studies often utilize cultured cells, such as human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells, that are transfected to express specific monoamine transporters (DAT, NET, or SERT). google.com These cell lines allow for the precise measurement of a compound's ability to inhibit neurotransmitter uptake or induce neurotransmitter release in a controlled environment.

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecule Synthesis

The primary amine group in 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine serves as a potent nucleophile, making the compound a valuable precursor for constructing more elaborate molecular architectures. Its utility is prominently demonstrated in the synthesis of ligands targeting specific biological receptors. For instance, it has been employed as a key intermediate in the preparation of novel antagonists for the sigma-1 (σ1) receptor.

In a typical synthetic application, the amine functionality is exploited to form new carbon-nitrogen bonds through reactions such as acylation or alkylation. A representative transformation involves the reaction of this compound with an activated carbonyl compound, such as an acid chloride or anhydride (B1165640), to form a stable amide linkage. One such synthesis involves its reaction with phthalic anhydride derivatives to create N-substituted isoindoline-1,3-diones, which are common moieties in medicinal chemistry. researchgate.netnih.gov This process effectively elongates and functionalizes the original molecule, incorporating the core phenoxypropanamine structure into a larger, more complex entity.

Table 1: Representative Synthetic Transformation This table illustrates a general synthetic pathway where the compound acts as a nucleophilic amine to form a complex isoindoline-1,3-dione derivative.

Reactant 1Reactant 2Product ClassBond Formed
This compoundPhthalic AnhydrideN-Substituted Phthalamic Acid, leading to Isoindoline-1,3-dioneAmide (C-N)

Development of Chemical Scaffolds for Academic Research

In chemical and pharmaceutical research, a "scaffold" refers to a core molecular structure that serves as a foundation for synthesizing a library of related compounds. The this compound molecule represents an archetypal scaffold for academic and exploratory studies. The phenoxyalkyl amine motif is recognized as a privileged structure in drug design, meaning it frequently appears in biologically active compounds. researchgate.netnih.gov

The value of this particular scaffold lies in its inherent modularity. Researchers can systematically modify three distinct regions of the molecule to investigate structure-activity relationships (SAR):

The Terminal Amine: The primary amine can be converted into a wide array of functional groups, including secondary or tertiary amines, amides, ureas, or sulfonamides, to probe interactions with biological targets.

The Aromatic Ring: The phenyl ring can be further substituted to alter electronic properties or introduce new interaction points.

This systematic approach allows researchers to generate a diverse set of analogues from a single starting scaffold, facilitating a deeper understanding of how specific structural features influence molecular function.

Applications in Exploratory Medicinal Chemistry Research

The design and synthesis of novel compounds for biological screening is a cornerstone of medicinal chemistry. This compound serves as a key building block in this exploratory context, particularly in the creation of ligands for neurological targets like the sigma-1 receptor. The research focus in this area is not on developing a final drug, but on designing and synthesizing new chemical entities to probe the function of these receptors.

The synthesis of sigma-1 receptor antagonists often incorporates the 4-isopropoxyphenylpropyl moiety provided by this amine. This structural unit is designed to fit into a specific binding pocket of the receptor protein. By reacting the amine with various chemical partners, medicinal chemists can create libraries of candidate molecules. These molecules are then used as tools in laboratory assays to map the receptor's binding site and understand the structural requirements for receptor affinity and selectivity. This exploratory work is fundamental to the early stages of drug discovery research.

Table 2: Application in Exploratory Ligand Synthesis

Research AreaBiological TargetRole of the CompoundClass of Molecules Synthesized
Exploratory Medicinal ChemistrySigma-1 (σ1) ReceptorCore structural building blockNovel Sigma-1 Receptor Ligands (e.g., amides, ureas)

Potential Applications in Material Science or Agrochemical Research

While documented applications of this compound are concentrated in the biomedical sphere, its structural features suggest potential, though currently unexplored, utility in other domains.

In agrochemical research , the phenoxy moiety is a well-established component of many commercial herbicides and fungicides. mdpi.com For example, phenoxy acid herbicides are a major class of crop protection chemicals. google.com The presence of the phenoxy alkyl amine framework in this compound makes it a plausible, albeit speculative, candidate for use as a scaffold in the synthesis of new agrochemicals. Its structure could be modified to screen for herbicidal or fungicidal activity.

In material science , primary amines are widely used as monomers for polymerization, as cross-linking agents, or for the functionalization of surfaces to alter their chemical properties. The amine group on this compound could potentially be used to graft it onto polymer backbones or inorganic substrates. However, there is currently no specific research literature to support its direct application in these areas, and its use remains a theoretical possibility based on its chemical functionality.

Advanced Characterization and Analytical Methodologies in Chemical Research

Mass Spectrometry for Molecular Weight and Purity Analysis (GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that first separate components of a mixture before they are introduced into the mass spectrometer. These methods are crucial for assessing the purity of a sample of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine and for identifying any synthesis byproducts or impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₉NO), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value to confirm its chemical formula.

The predicted monoisotopic mass of the neutral molecule is 193.1467 g/mol . In mass spectrometry, the compound would typically be observed as its protonated form, [M+H]⁺.

Predicted Mass Spectrometry Data for this compound

Adduct / Fragment Formula Predicted m/z Notes
[M+H]⁺ [C₁₂H₂₀NO]⁺ 194.1539 Protonated molecular ion.
[M+Na]⁺ [C₁₂H₁₉NNaO]⁺ 216.1359 Sodium adduct.
[M-C₃H₇]⁺ [C₉H₁₂NO]⁺ 150.0913 Loss of the isopropyl group.

Chromatographic Methods for Separation and Quantification (HPLC, UPLC, GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are instrumental in both the analysis and purification of chemical compounds.

HPLC/UPLC: For a polar compound like this compound, reversed-phase HPLC or UPLC would be the methods of choice. A C18 stationary phase with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would likely provide good separation and peak shape. These techniques are used to determine the purity of the compound and can be adapted for quantification.

GC: Gas chromatography can also be used, particularly for assessing purity. Due to the primary amine group, which can cause peak tailing on standard columns, derivatization of the amine (e.g., to an amide or silyl (B83357) derivative) may be necessary to improve chromatographic performance. Alternatively, a base-deactivated column can be used.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, an XRD study would require the compound to be in a stable, crystalline form. If a suitable crystal could be grown, XRD would reveal the exact conformation of the propylamino and isopropoxy side chains relative to the phenyl ring, as well as how the molecules pack together in the crystal lattice through intermolecular forces like hydrogen bonding (via the amine group) and van der Waals interactions. Currently, there are no publicly available crystal structures for this specific compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO analysis)

No published data is available.

Molecular Docking Simulations for Interaction Prediction

No published data is available.

Conformational Analysis and Molecular Dynamics Simulations

No published data is available.

Q & A

Q. What are the established synthetic routes for 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine?

  • Methodological Answer: The compound can be synthesized via reductive amination of 3-[4-(propan-2-yloxy)phenyl]propanal with ammonia or via coupling reactions using intermediates like 4-(propan-2-yloxy)benzaldehyde. For example, and describe analogous syntheses where 3-(1H-imidazol-1-yl)propan-1-amine reacts with aldehydes under reductive conditions, yielding target compounds in moderate to high purity (e.g., 84% yield in ). Catalytic hydrogenation or sodium cyanoborohydride-mediated reduction are viable for reductive steps .

Q. How can the purity of this compound be validated in laboratory settings?

  • Methodological Answer: Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection (e.g., >95% purity as in ) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) or high-resolution MS (HRMS) can verify molecular weight. For example, reports exact mass (181.110 g/mol) and InChI key data, which should align with experimental results .

Advanced Research Questions

Q. What crystallographic techniques are suitable for determining the structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation. highlights SHELX’s robustness for small-molecule crystallography, while demonstrates its application in resolving similar aryloxy-propanamine derivatives. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

  • Methodological Answer: Discrepancies in properties like melting point or logP (e.g., vs. 16) require experimental re-evaluation using standardized protocols. Differential scanning calorimetry (DSC) determines melting points, while reversed-phase HPLC with calibrated standards measures hydrophobicity (logP). Computational tools (e.g., Gaussian for DFT calculations) can cross-validate experimental data .

Q. What strategies can be employed to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer: Derivatization strategies include:
  • Functionalization of the amine group: Acylation or sulfonylation (e.g., uses carboxamide formation with triazole derivatives).
  • Modification of the aryloxy moiety: Introducing electron-withdrawing/donating groups via nucleophilic aromatic substitution (e.g., describes fluoro/methoxy substitutions).
  • Side-chain elongation: Alkylation or click chemistry to append functional groups (e.g., employs imidazole conjugation) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for this compound in literature?

  • Methodological Answer: Contradictions in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Repetition under controlled conditions (dry solvents, inert atmosphere) is critical. For example, reports ¹H NMR shifts for analogous compounds in deuterated DMSO; inconsistencies should be resolved by comparing spectra under identical solvent/temperature conditions. Computational NMR prediction tools (e.g., ACD/Labs) can aid interpretation .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Follow OSHA/GLP guidelines:
  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation ( emphasizes respiratory protection).
  • Store waste separately in labeled containers for professional disposal ().
  • Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.